1-(2-Ethoxy-5-mercaptophenyl)propan-2-one
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Overview
Description
1-(2-Ethoxy-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-5-mercaptophenyl)propan-2-one typically involves the reaction of 2-ethoxy-5-mercaptophenol with propanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under inert atmospheres.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Ethoxy-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-5-mercaptophenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxy-5-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
Uniqueness
1-(2-Ethoxy-5-mercaptophenyl)propan-2-one is unique due to the presence of both ethoxy and mercapto groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(2-ethoxy-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-3-13-11-5-4-10(14)7-9(11)6-8(2)12/h4-5,7,14H,3,6H2,1-2H3 |
InChI Key |
BESAJHWKZJHSFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S)CC(=O)C |
Origin of Product |
United States |
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